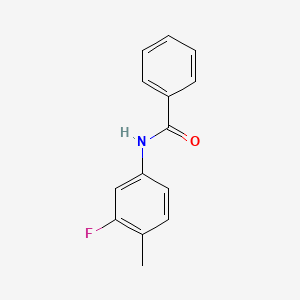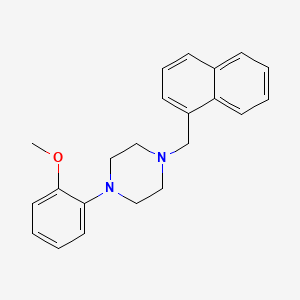![molecular formula C12H11F2N7 B5611921 1-{2-[1-(2,4-difluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}-5-methyl-1H-tetrazole](/img/structure/B5611921.png)
1-{2-[1-(2,4-difluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}-5-methyl-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a part of a broader class of chemicals that have been explored for their potential antibacterial, antifungal, and anticonvulsant properties. Various derivatives of 1H-tetrazoles and 1,2,4-triazoles, including those with difluorophenyl groups, have been synthesized and evaluated for their biological activities, showcasing the significance of the core structures in medicinal chemistry and materials science (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Synthesis Analysis
The synthesis of similar compounds involves multi-step organic reactions, starting from basic building blocks like benzo[d][1,2,3]triazoles or difluorophenyl derivatives. These processes often involve condensation reactions, cyclization, and substitutions, employing reagents like sodium azide and various catalysts to achieve the desired tetrazole or triazole rings with specific substitutions (Upadhayaya et al., 2004).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of tetrazole and triazole rings, often substituted with fluorophenyl or other groups. X-ray crystallography and NMR spectroscopy are common tools for determining the precise structure, including the configuration of the rings and the orientation of substituents. These analyses reveal how the structure influences the compound's stability, reactivity, and interaction with biological targets (Gündoğdu et al., 2017).
Chemical Reactions and Properties
Compounds in this class participate in various chemical reactions, including radical-based routes for introducing or modifying functional groups. These reactions expand the chemical diversity and potential applications of these compounds, enabling the synthesis of derivatives with improved properties or specific functionalities (Qin & Zard, 2015).
Physical Properties Analysis
Physical properties such as melting points, decomposition temperatures, and solubility play crucial roles in determining the practical applications of these compounds. Studies often focus on optimizing these properties to enhance the compound's effectiveness as a pharmaceutical agent or a material in various applications (Nesterova et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to form salts or complexes with metals, are essential for understanding the compound's behavior in biological systems or industrial processes. Investigations into these aspects provide insights into the mechanisms of action and potential uses of these compounds (Dippold & Klapötke, 2013).
properties
IUPAC Name |
1-[2-[2-(2,4-difluorophenyl)-1,2,4-triazol-3-yl]ethyl]-5-methyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N7/c1-8-17-18-19-20(8)5-4-12-15-7-16-21(12)11-3-2-9(13)6-10(11)14/h2-3,6-7H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUFYOUPNMCWCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CCC2=NC=NN2C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-methoxy-1H-indol-2-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5611853.png)



![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-(2-thienylcarbonyl)-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5611878.png)

![methyl 2-[4-(acetylamino)phenyl]-4-quinolinecarboxylate](/img/structure/B5611895.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5611899.png)
![N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-3,4-dimethoxybenzamide](/img/structure/B5611905.png)
![3,4-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5611923.png)
![2,2,4,6-tetramethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5611931.png)
![2-(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-N-(2-phenylethyl)acetamide](/img/structure/B5611939.png)
![8-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]quinoline](/img/structure/B5611941.png)
